Methyl 4-[(morpholin-4-yl)methyl]benzoate hydrochloride
Description
Methyl 4-[(morpholin-4-yl)methyl]benzoate hydrochloride is a benzoate ester derivative featuring a morpholine ring linked via a methylene group to the para-position of the aromatic ring. This compound is widely utilized in medicinal chemistry as a synthetic intermediate or bioactive scaffold due to its ability to modulate physicochemical properties (e.g., solubility, lipophilicity) and interact with biological targets through hydrogen bonding (via the morpholine oxygen) and π-stacking (via the aromatic ring) .
Properties
Molecular Formula |
C13H18ClNO3 |
|---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
methyl 4-(morpholin-4-ylmethyl)benzoate;hydrochloride |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-13(15)12-4-2-11(3-5-12)10-14-6-8-17-9-7-14;/h2-5H,6-10H2,1H3;1H |
InChI Key |
AVOKUJJVWDZOBY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCOCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of Methyl 4-(chloromethyl)benzoate (Intermediate)
This intermediate can be prepared by chloromethylation of methyl 4-methylbenzoate or by other halogenation methods on the methyl 4-benzyl alcohol derivative. This step is crucial to provide a good leaving group for the subsequent nucleophilic substitution.
Nucleophilic Substitution with Morpholine
- The chloromethyl derivative is reacted with morpholine under reflux or mild heating conditions.
- Typical solvents include anhydrous acetonitrile or dichloromethane.
- Base may be added to scavenge the released HCl, or the reaction can be performed under neutral conditions if morpholine is in excess.
- Reaction times vary from several hours to overnight to ensure complete conversion.
- The reaction mixture is then worked up by extraction and purification, often by column chromatography or crystallization.
Formation of Hydrochloride Salt
- The free base methyl 4-(morpholin-4-ylmethyl)benzoate is treated with hydrochloric acid (either gaseous HCl or concentrated aqueous HCl) in an appropriate solvent such as ethereal solution or isopropanol.
- Cooling the reaction mixture promotes crystallization of the hydrochloride salt.
- The solid is filtered, washed, and dried under vacuum to yield the pure methyl 4-[(morpholin-4-yl)methyl]benzoate hydrochloride.
Research Findings and Analytical Data
- Yields: Reported yields for the nucleophilic substitution step typically range from 70% to 90%, depending on reaction conditions and purity of starting materials.
- Purity: The hydrochloride salt often exhibits high purity (>98%) as confirmed by HPLC analysis.
- Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy, and melting point determination.
- Spectroscopic Features:
- IR shows characteristic ester carbonyl stretch near 1720 cm⁻¹.
- Morpholine ring vibrations observed in the 1100-1300 cm⁻¹ region.
- Proton NMR shows aromatic protons, methylene protons adjacent to nitrogen, and methyl ester singlet.
Example Experimental Data Table
| Parameter | Value/Condition |
|---|---|
| Starting material | Methyl 4-(chloromethyl)benzoate |
| Morpholine equivalents | 1.1 - 1.5 eq |
| Solvent | Anhydrous acetonitrile or dichloromethane |
| Reaction temperature | 25 - 80 °C |
| Reaction time | 4 - 16 hours |
| Workup | Extraction, washing with aqueous NaHCO3, drying over MgSO4 |
| Purification | Column chromatography or crystallization |
| Hydrochloride formation | Treatment with HCl in ether, 0 - 5 °C |
| Yield | 75 - 90% |
| Purity (HPLC) | >98% |
| Melting point | ~180 - 185 °C (hydrochloride salt) |
Comparison with Related Compounds and Methods
While direct literature on this compound is limited, analogous compounds such as 4-(4-methylpiperazin-1-ylmethyl)benzoate hydrochloride have been synthesized using similar nucleophilic substitution routes with amine nucleophiles and subsequent salt formation, demonstrating the robustness of this approach.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(morpholin-4-yl)methyl]benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form alcohol derivatives.
Substitution: Undergoes nucleophilic substitution reactions due to the presence of the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-[(morpholin-4-yl)methyl]benzoic acid.
Reduction: 4-[(morpholin-4-yl)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(morpholin-4-yl)methyl]benzoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[(morpholin-4-yl)methyl]benzoate hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings and Implications
- Morpholine vs. Tetrazole : While morpholine derivatives favor solubility and synthetic versatility, tetrazole analogues show enhanced HDAC inhibitory potency due to stronger zinc coordination .
- Chiral Centers: Stereochemistry in ethylamino derivatives (e.g., (S)-isomer) significantly impacts receptor selectivity, emphasizing the need for enantioselective synthesis .
- Functional Groups : Esters balance lipophilicity and metabolic stability, whereas carboxylic acids improve solubility but require prodrug strategies for bioavailability .
Biological Activity
Methyl 4-[(morpholin-4-yl)methyl]benzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 250.71 g/mol
The compound features a benzoate moiety linked to a morpholine group, which is believed to enhance its lipophilicity and biological activity.
1. Anticancer Activity
Recent studies have indicated that derivatives of benzoate compounds exhibit promising anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.
| Cell Line | IC (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 45 - 97 | Induction of apoptosis |
| HCT-116 | 6 - 99 | Cell cycle arrest |
| HepG2 | 48 - 90 | CDK2 inhibition |
The compound demonstrated a dual mechanism involving both apoptosis induction and cell cycle arrest, particularly at the G1 phase, as evidenced by flow cytometric analyses .
2. Enzymatic Inhibition
This compound has been evaluated for its inhibitory effects on cyclin-dependent kinases (CDKs). The most potent compounds in this class showed IC values in the low micromolar range against CDK2/cyclin A2 complexes.
| Compound | IC (μM) | Target |
|---|---|---|
| Compound A | 0.057 ± 0.003 | CDK2/cyclin A2 |
| Compound B | 0.081 ± 0.004 | CDK2/cyclin A2 |
| Sorafenib | 0.184 ± 0.01 | CDK2/cyclin A2 (control) |
These findings suggest that this compound may serve as a lead compound for developing new anticancer agents targeting CDK pathways .
Case Study: In Vitro Efficacy
A study conducted on various morpholine derivatives, including this compound, revealed that these compounds significantly inhibited the growth of tumor cells in vitro. The study employed a series of assays to determine the cytotoxicity and mechanism of action.
Results Summary:
- The compound induced apoptosis in treated cells.
- Flow cytometry indicated an increase in early and late apoptotic cells compared to controls.
Case Study: Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship of similar compounds have identified key functional groups that enhance biological activity. Modifications on the benzoate moiety or the morpholine ring can lead to variations in potency and selectivity against cancer cell lines.
Q & A
Q. What are the optimized synthetic routes for Methyl 4-[(morpholin-4-yl)methyl]benzoate hydrochloride, and how can reaction conditions improve yield and purity?
Methodological Answer: Synthesis typically involves coupling morpholine derivatives with methyl 4-(bromomethyl)benzoate, followed by hydrochlorination. Key steps include:
- Avoiding Intermediate Isolation: Direct conversion of intermediates (e.g., avoiding isolation of unstable hydrochloride intermediates) enhances yield and reduces side reactions .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) improve reaction homogeneity.
- Purity Control: Post-synthesis purification via recrystallization or column chromatography, monitored by HPLC (>98% purity) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- HPLC: Quantifies purity (>98%) and detects impurities using reverse-phase C18 columns with UV detection .
- NMR Spectroscopy: H and C NMR confirm the presence of the morpholine methylene group (δ ~3.5–4.0 ppm) and ester carbonyl (δ ~167–170 ppm) .
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H] at m/z 280.1184 for CHNO) .
Q. How does the hydrochloride salt form influence solubility and stability in biological assays?
Methodological Answer:
- Solubility Enhancement: The hydrochloride salt improves aqueous solubility (critical for in vitro assays) compared to the free base .
- Stability Testing: Conduct pH-dependent stability studies (e.g., in PBS buffer at pH 7.4 and simulated gastric fluid) to assess degradation kinetics .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve conformational dynamics and intermolecular interactions?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) to determine crystal packing and hydrogen-bonding networks.
- Refinement with SHELX: SHELXL refines atomic coordinates and thermal parameters, while SHELXD/SHELXE assists in phase determination for challenging structures .
- Key Metrics: Report R-factors (<5%), bond angles, and torsion angles to validate the morpholine ring geometry and ester group orientation .
Q. How can structural analogs (e.g., Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate) inform SAR studies?
Methodological Answer:
- Analog Synthesis: Replace morpholine with piperidine or pyridine rings to assess the impact of nitrogen electronegativity on bioactivity .
- Biological Assays: Compare IC values in target-specific assays (e.g., enzyme inhibition) to identify critical functional groups.
- Data Table:
| Analog | Key Structural Variation | Bioactivity (IC) |
|---|---|---|
| Parent Compound | Morpholine methylene + ester | 12.5 µM |
| Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate | Piperidine ring + amide linkage | 8.7 µM |
| Methyl 4-(hydroxymethyl)benzoate | Hydroxymethyl substitution | >100 µM |
Q. What strategies resolve contradictions between computational docking predictions and experimental binding data?
Methodological Answer:
- Docking Refinement: Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to account for protein flexibility and solvation effects.
- Experimental Validation: Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity (K) and compare with docking scores .
- Case Study: If docking predicts strong binding but assays show weak activity, assess compound stability or off-target interactions via proteome-wide screening .
Q. How can in silico methods model metabolite formation and toxicity profiles?
Methodological Answer:
- Metabolism Prediction: Use software like Schrödinger’s MetaSite to identify potential Phase I/II metabolites (e.g., ester hydrolysis or morpholine oxidation) .
- Toxicity Screening: Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity based on structural alerts (e.g., esterase-labile groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
